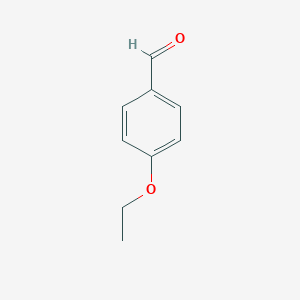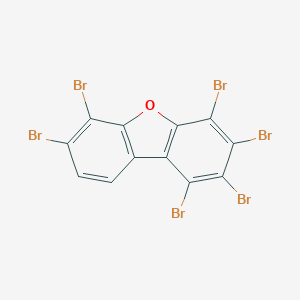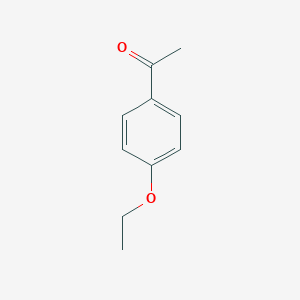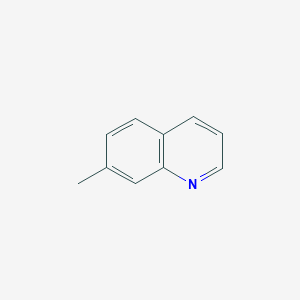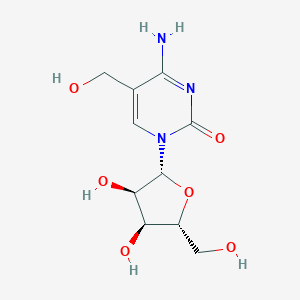
5-羟甲基胞苷
描述
5-Hydroxymethylcytidine (5hmC) is a pyrimidine nucleoside . It is associated with cellular development and differentiation . Its distribution and biological function remain largely unexplored due to the lack of suitable detection methods .
Synthesis Analysis
The synthesis of 5-hydroxymethylcytidine involves the application of peroxotungstate-mediated chemical conversion of 5hmC to trihydroxylated thymine (thT) . This method has been used for base-resolution sequencing of 5hmC in RNA .Molecular Structure Analysis
The molecular formula of 5-Hydroxymethylcytidine is C10H15N3O6 . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxymethylcytidine is 273.24 g/mol . It has a computed XLogP3 value of -2.7 .科学研究应用
Epigenetics Research
5-hmC is a significant epigenetic marker that plays a crucial role in DNA methylation processes, which are vital for gene regulation. It is formed by the oxidation of 5-methylcytosine (5mC) and is involved in the dynamic regulation of the epigenome .
Neurodegenerative Disease Studies
5-hmC has been associated with various neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease. Its levels and distribution in the brain are studied to understand its role in these conditions .
Developmental Biology
In neural progenitor cells and during neurodevelopment, 5-hmC and TET enzymes play a significant role. They regulate gene expression essential for the development of the nervous system .
RNA Biology
5-hmC is also present in RNA, where it is associated with cellular development and differentiation. Its distribution and biological function in RNA are subjects of ongoing research, with implications for understanding RNA modifications .
Cancer Diagnostics
5-hmC signatures in circulating cell-free DNA are being explored as diagnostic and predictive biomarkers for various cancers, including lung and gastric cancer .
Gene Expression Regulation
The presence of 5-hmC in gene bodies is correlated with gene expression levels. It is considered both an intermediate in DNA demethylation and a stable epigenetic mark that may influence transcriptional activity .
Neuroscience
5-hmC is enriched in the central nervous system and is implicated in neurodevelopment and the response to environmental stress. Its function in the brain is a key area of investigation .
Pharmaceutical Research
While the direct use of 5-hmC in pharmaceuticals is not well-documented, its role in epigenetic regulation suggests potential therapeutic applications for drugs targeting epigenetic mechanisms .
安全和危害
未来方向
The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.
作用机制
Target of Action
5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .
Mode of Action
5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .
Biochemical Pathways
The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .
Pharmacokinetics
It is known that 5hmc is naturally present in various types of cells in the body .
Result of Action
The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .
Action Environment
The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXJLMYXXIWPI-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347383 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethylcytidine | |
CAS RN |
19235-17-7 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





